molecular formula C14H16O2 B1252623 4,9-Dimethyldodeca-2,4,6,8,10-pentaenedial

4,9-Dimethyldodeca-2,4,6,8,10-pentaenedial

Cat. No.: B1252623
M. Wt: 216.27 g/mol
InChI Key: QXJSYJRWEUENRT-PSAUJTBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,9-dimethyldodeca-2,4,6,8,10-pentaenedial is a 1,12-dialdehyde compound having double bonds in the 2-, 4-, 6-, 8-, and 10-positions and methyl substituents in the 4- and 9-positions. It is an enal, a dialdehyde and an apo carotenoid.

Scientific Research Applications

Photochemistry Applications

  • Photochemical Reactions: The study of similar compounds to 4,9-Dimethyldodeca-2,4,6,8,10-pentaenedial, such as 7,11-dimethyldodeca-1,6,10-trien-3-one, reveals insights into photochemical reactions leading to various isomeric forms. These studies contribute to the understanding of photochemical processes and reaction mechanisms in organic chemistry (Hunt, Macsweeney, & Ramage, 1971).

Biological Interactions

  • Plant Root Pigmentation: In plant biology, 4,9-Dimethyldodeca-2,4,6,8,10-pentaenedioic acid, a derivative of the target compound, has been identified in maize roots colonized by mycorrhizal fungi. This compound is likely derived from the oxidative degradation of a carotenoid, indicating its role in plant-fungal interactions and pigmentation (Klingner, Bothe, Wray, & Marner, 1995).

Chemical Synthesis and Analysis

  • Electrochemical Studies: Research on related compounds shows that electrochemical studies, such as the electroreduction of pentafluoronitrobenzene, can offer insights into the behavior of similar polyene structures. These studies can enhance understanding of reaction mechanisms and kinetics in complex chemical systems (Coles et al., 1996).

Material Science

  • Flame Retardancy in Polymers: The incorporation of phosphorus-containing compounds, analogous to the target compound, into polymers like PET and PEN, has been studied for improving flame retardancy. This research has implications for the development of safer and more effective fire-resistant materials (Wang, Shieh, & Sun, 1998).

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedial

InChI

InChI=1S/C14H16O2/c1-13(9-5-11-15)7-3-4-8-14(2)10-6-12-16/h3-12H,1-2H3/b4-3+,9-5+,10-6+,13-7+,14-8+

InChI Key

QXJSYJRWEUENRT-PSAUJTBTSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=O)/C)/C=C/C=O

SMILES

CC(=CC=CC=C(C)C=CC=O)C=CC=O

Canonical SMILES

CC(=CC=CC=C(C)C=CC=O)C=CC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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